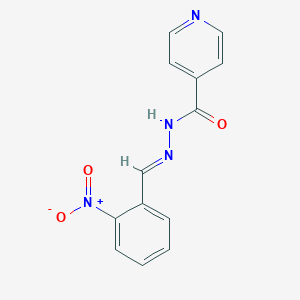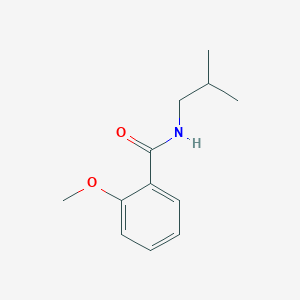
Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- is an organic compound characterized by a pyridine ring substituted with a tosylamino group at the second position and a methyl group at the third position. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- typically involves the following steps:
Nitration of 3-methylpyridine: The starting material, 3-methylpyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitro-3-methylpyridine.
Reduction: The nitro group in 2-nitro-3-methylpyridine is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 2-amino-3-methylpyridine.
Tosylation: The amino group in 2-amino-3-methylpyridine is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine, yielding Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)-.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- follows similar steps but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 3-methylpyridine are nitrated in continuous flow reactors to ensure efficient mixing and heat dissipation.
Catalytic Reduction: The nitro compound is reduced using catalytic hydrogenation, which is more efficient and scalable than chemical reduction.
Automated Tosylation: The tosylation step is automated to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The tosylamino group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The tosylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: 2-(Amino)-3-methylpyridine or 2-(Thioamino)-3-methylpyridine.
Oxidation: 2-(Tosylamino)-3-carboxypyridine.
Reduction: 2-(Amino)-3-methylpyridine.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- depends on its application:
Enzyme Inhibition: It may act by mimicking the natural substrate of the enzyme, binding to the active site, and preventing the enzyme from catalyzing its normal reaction.
Ligand Coordination: As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes that can be used in catalysis or material science.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tosylamino)pyridine: Lacks the methyl group at the third position.
3-(Tosylamino)pyridine: The tosylamino group is at the third position instead of the second.
2-(Amino)-3-methylpyridine: Lacks the tosyl group.
Uniqueness
Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- is unique due to the presence of both the tosylamino and methyl groups, which confer specific reactivity and steric properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific electronic and steric characteristics.
Propiedades
Número CAS |
346696-65-9 |
|---|---|
Fórmula molecular |
C13H14N2O2S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-5-7-12(8-6-10)18(16,17)15-13-11(2)4-3-9-14-13/h3-9H,1-2H3,(H,14,15) |
Clave InChI |
BHWXCKPNPXTRFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)
![(4Z)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274069.png)
![(4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274070.png)
![4-chloro-N-[(E)-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)ethylidene]amino]benzamide](/img/structure/B274072.png)
![3-(2-[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-benzothiazol-3(2H)-yl)-1-propanesulfonate](/img/structure/B274075.png)
![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)


![2-[(5-bromo-2-hydroxyphenyl)(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B274082.png)
![N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide](/img/structure/B274085.png)

